Jak3-IN-6

JAK3 Selectivity Enzyme Assay

Choose Jak3-IN-6 for selective, irreversible JAK3 inhibition. Unlike reversible pan-JAK inhibitors, its covalent binding ensures maintained cellular selectivity, enabling precise JAK3 pathway dissection without confounding JAK1/2 off-target effects. Demonstrates in vivo efficacy in rheumatoid arthritis models with hematopoiesis sparing, making it ideal for chronic autoimmune studies.

Molecular Formula C19H18N4O3
Molecular Weight 350.4 g/mol
Cat. No. B608167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak3-IN-6
SynonymsJAK3-IN-2;  JAK3IN2;  JAK3 IN 2;  JAK3IN-2;  JAK3-IN2
Molecular FormulaC19H18N4O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=NC=NC(=C12)C3=CC(=CC=C3)NC(=O)C(=C)C
InChIInChI=1S/C19H18N4O3/c1-4-26-19(25)14-9-20-17-15(14)16(21-10-22-17)12-6-5-7-13(8-12)23-18(24)11(2)3/h5-10H,2,4H2,1,3H3,(H,23,24)(H,20,21,22)
InChIKeyNJPHKVOXHRAPGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Jak3-IN-6: Potent, Selective, Irreversible JAK3 Inhibitor for Autoimmune Disease Research


Jak3-IN-6 (Compound 2, CAS 1443235-95-7) is a potent, selective, and irreversible inhibitor of Janus Kinase 3 (JAK3), a critical mediator in cytokine signaling pathways implicated in autoimmune and inflammatory diseases [1]. It exhibits an IC50 of 0.15 nM against JAK3 in enzymatic assays and demonstrates remarkable selectivity over other JAK family members, particularly JAK1, in both biochemical and cellular contexts [1]. Its irreversible binding mode and high selectivity profile differentiate it from reversible, pan-JAK inhibitors like tofacitinib, positioning it as a valuable chemical probe for dissecting JAK3-specific biology and as a potential therapeutic candidate with a potentially improved safety margin [1].

Why Jak3-IN-6 is a Non-Substitutable Tool: The Critical Need for Irreversible, Highly Selective JAK3 Inhibition


Generic substitution of JAK inhibitors is highly problematic due to fundamental differences in isoform selectivity and binding mechanisms that directly impact experimental outcomes and therapeutic windows. Reversible JAK inhibitors like tofacitinib and decernotinib, while potent in biochemical assays, suffer from insufficient cellular selectivity due to inherent differences in ATP Km values among JAK isozymes, leading to pan-JAK inhibition and associated toxicities [1]. In contrast, Jak3-IN-6 was specifically developed as an irreversible inhibitor to overcome this limitation, achieving and maintaining high selectivity for JAK3 over JAK1, JAK2, and TYK2 in cellular environments [1]. This mechanistic distinction is paramount for researchers investigating JAK3-specific signaling pathways or aiming to replicate a selective inhibition phenotype in vivo without confounding off-target effects [1].

Quantitative Differentiation of Jak3-IN-6: A Comparative Analysis of Potency, Selectivity, and Mechanism


Jak3-IN-6 Achieves Unmatched Biochemical Selectivity for JAK3 Over JAK1

In a direct biochemical comparison, Jak3-IN-6 (Compound 2) demonstrates a 4300-fold selectivity for JAK3 over JAK1 in enzyme assays [1]. This far exceeds the selectivity reported for reversible JAK3 inhibitors like decernotinib (VX-509), which shows limited or no measurable potency against other JAK isotypes [2].

JAK3 Selectivity Enzyme Assay JAK1

Superior Cellular Selectivity of Jak3-IN-6 in Functional Assays

In cellular reporter assays, Jak3-IN-6 (Compound 2) maintained significant selectivity, demonstrating a 67-fold window between IL-2 (JAK3-dependent) and IL-6 (JAK1/JAK2-dependent) signaling and a 140-fold window between IL-2 and EPO/GMCSF (JAK2-dependent) signaling [1]. This cellular selectivity is a critical advancement, as reversible JAK3 inhibitors like tofacitinib lose selectivity in the cellular context due to differences in ATP Km values [1].

Cellular Assay Selectivity IL-2 JAK3

Irreversible Binding of Jak3-IN-6 Enables Sustained Target Engagement

Jak3-IN-6 (Compound 2) is an irreversible inhibitor of JAK3, designed to covalently bind to the enzyme's active site [1]. This contrasts with reversible inhibitors like tofacitinib and decernotinib, which dissociate from their target [1]. The irreversible mechanism allows for sustained target engagement even after the compound is cleared from circulation, a property that can lead to prolonged pharmacodynamic effects [2].

Irreversible Inhibitor Target Engagement JAK3 Mechanism

In Vivo Efficacy in a Rat Model of Rheumatoid Arthritis with Sparing of Hematopoiesis

In a rat model of rheumatoid arthritis, selective JAK3 inhibition by Jak3-IN-6 (Compound 2) was sufficient to block the development of inflammation while sparing hematopoiesis [1]. This contrasts with the anemia and neutropenia associated with pan-JAK inhibition by first-generation inhibitors like tofacitinib [1]. This in vivo data provides a crucial proof-of-concept for the therapeutic index achievable with highly selective JAK3 inhibition.

In Vivo Rheumatoid Arthritis Hematopoiesis Efficacy

Validated Research Applications for Jak3-IN-6 Based on Quantitative Evidence


Dissecting JAK3-Specific Signaling in Immune Cell Assays

Given its 4300-fold selectivity for JAK3 over JAK1 in enzyme assays and maintained selectivity in cellular assays (67- to 140-fold) [1], Jak3-IN-6 is ideally suited for experiments requiring precise attribution of signaling events to JAK3. Use it to stimulate T cells with IL-2 or IL-7 and compare responses to IL-6 or GMCSF stimulation to confirm JAK3-specific pathway engagement without confounding JAK1/2 activity.

Establishing In Vivo Proof-of-Concept for Selective JAK3 Inhibition in Autoimmune Models

The demonstrated in vivo efficacy in a rat rheumatoid arthritis model, with sparing of hematopoiesis [1], makes Jak3-IN-6 the compound of choice for chronic dosing studies in animal models of autoimmune disease. This allows researchers to evaluate the long-term benefits of selective JAK3 inhibition without the dose-limiting toxicities associated with pan-JAK inhibitors like tofacitinib.

Chemical Biology Studies Requiring Sustained Target Engagement

The irreversible binding mechanism of Jak3-IN-6 [1] makes it an optimal tool for experiments requiring durable JAK3 inhibition, such as washout studies, long-term cell culture experiments, or in vivo pharmacokinetic/pharmacodynamic correlation studies. Its sustained target engagement can help researchers understand the temporal dynamics of JAK3-dependent signaling and the duration of effect required for therapeutic benefit.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jak3-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.